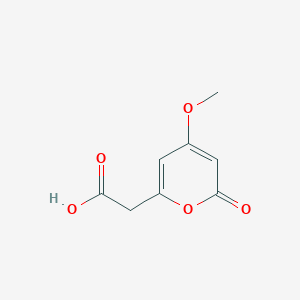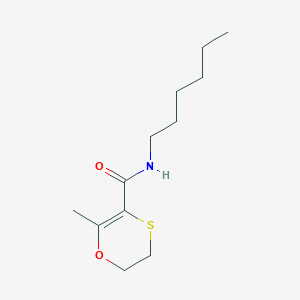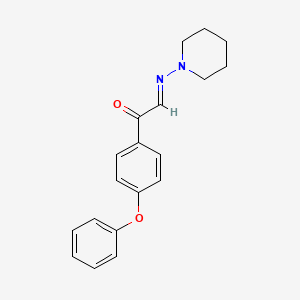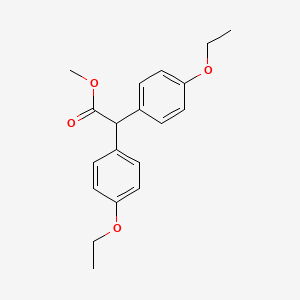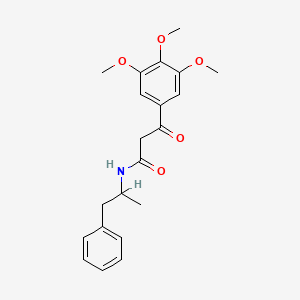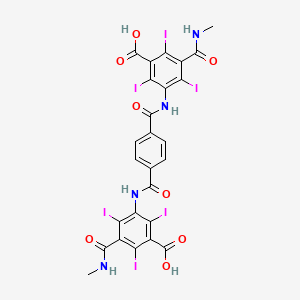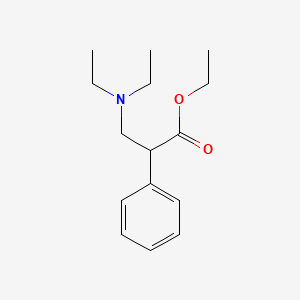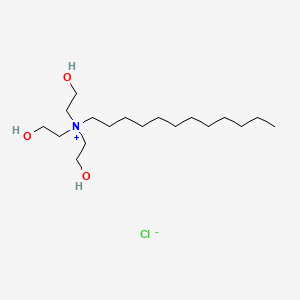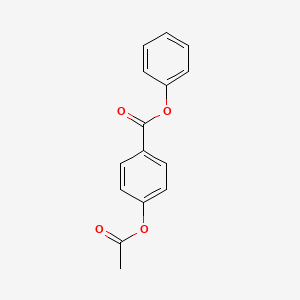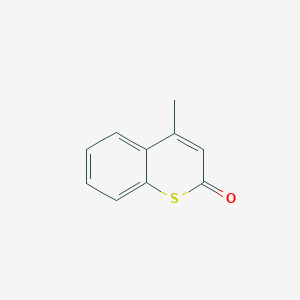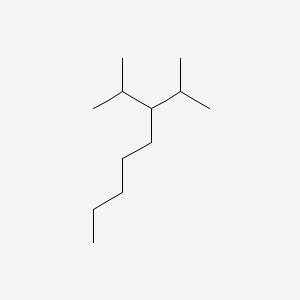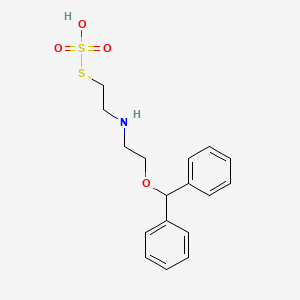
S-2-((2-(Diphenylmethoxy)ethyl)amino)ethyl thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-((2-(Diphenylmethoxy)ethyl)amino)ethyl thiosulfate is a chemical compound with the molecular formula C17H21NO4S2. It is known for its unique structure, which includes a diphenylmethoxy group, an aminoethyl chain, and a thiosulfate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((2-(Diphenylmethoxy)ethyl)amino)ethyl thiosulfate typically involves the reaction of diphenylmethanol with ethylene oxide to form 2-(diphenylmethoxy)ethanol. This intermediate is then reacted with thionyl chloride to produce 2-(diphenylmethoxy)ethyl chloride. The final step involves the reaction of 2-(diphenylmethoxy)ethyl chloride with thiosulfate in the presence of a base to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
S-2-((2-(Diphenylmethoxy)ethyl)amino)ethyl thiosulfate undergoes various types of chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The aminoethyl chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfonate derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted aminoethyl derivatives.
Scientific Research Applications
S-2-((2-(Diphenylmethoxy)ethyl)amino)ethyl thiosulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of S-2-((2-(Diphenylmethoxy)ethyl)amino)ethyl thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and signaling pathways. This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- S-2-((2-(Diphenylmethoxy)ethyl)amino)ethyl sulfonate
- S-2-((2-(Diphenylmethoxy)ethyl)amino)ethyl thiol
- S-2-((2-(Diphenylmethoxy)ethyl)amino)ethyl chloride
Uniqueness
S-2-((2-(Diphenylmethoxy)ethyl)amino)ethyl thiosulfate is unique due to its combination of a diphenylmethoxy group, an aminoethyl chain, and a thiosulfate group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the thiosulfate group provides distinct reactivity and potential biological activity compared to sulfonate or thiol derivatives .
Properties
CAS No. |
21221-01-2 |
|---|---|
Molecular Formula |
C17H21NO4S2 |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
[phenyl-[2-(2-sulfosulfanylethylamino)ethoxy]methyl]benzene |
InChI |
InChI=1S/C17H21NO4S2/c19-24(20,21)23-14-12-18-11-13-22-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,19,20,21) |
InChI Key |
IHWVFIFWNOQDMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


